molecular formula C14H10O4 B6378006 6-(3-Carboxyphenyl)-2-formylphenol CAS No. 1262003-78-0

6-(3-Carboxyphenyl)-2-formylphenol

Cat. No.: B6378006
CAS No.: 1262003-78-0
M. Wt: 242.23 g/mol
InChI Key: WZSNUAUQBIQBBH-UHFFFAOYSA-N
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Description

6-(3-Carboxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a carboxyphenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Carboxyphenyl)-2-formylphenol typically involves the functionalization of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is reacted with a carboxylic acid derivative under acidic conditions to introduce the carboxyphenyl group. The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the phenol with a formylating agent like DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

6-(3-Carboxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Carboxyphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Carboxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The carboxyphenyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxyphenyl)-2-formylphenol
  • 5-(3-Carboxyphenyl)-2-formylphenol
  • 6-(4-Carboxyphenyl)-2-formylphenol

Uniqueness

6-(3-Carboxyphenyl)-2-formylphenol is unique due to the specific positioning of the carboxyphenyl and formyl groups on the phenol ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-formyl-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-11-5-2-6-12(13(11)16)9-3-1-4-10(7-9)14(17)18/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSNUAUQBIQBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685152
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-78-0
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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